Bopindolol

Catalog No.
S589942
CAS No.
62658-63-3
M.F
C23H28N2O3
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bopindolol

CAS Number

62658-63-3

Product Name

Bopindolol

IUPAC Name

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3

InChI Key

UUOJIACWOAYWEZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3

solubility

3.3 mg/ml (malonate salt)

Synonyms

1-[(1,1-Dimethylethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol 2-Benzoate; (±)-1-[(1,1-Dimethylethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol Benzoate (Ester); (±)-Bopindolol;

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3

Antihypertensive Effects:

Several studies have investigated bopindolol's effectiveness in lowering blood pressure. A multi-center trial demonstrated its ability to significantly reduce both systolic and diastolic blood pressure in patients with mild to moderate hypertension compared to placebo Source: [PubMed: ]. Additionally, a double-blind study found bopindolol to be equally effective as another beta-blocker, metoprolol, in controlling blood pressure Source: [PubMed: ].

Mechanism of Action:

Beyond its beta-blocking properties, research suggests bopindolol possesses additional mechanisms that might contribute to its cardiovascular benefits. Studies have shown it exhibits:

  • Intrinsic sympathomimetic activity (ISA): This means bopindolol can partially mimic the effects of epinephrine, potentially mitigating some of the side effects associated with beta-blockers Source: [PubMed: ].
  • Membrane stabilizing effects: This may contribute to its anti-arrhythmic properties, although further research is needed to confirm this Source: [PubMed: ].
  • Inhibition of renin secretion: Renin is an enzyme involved in regulating blood pressure. By inhibiting its release, bopindolol might contribute to its antihypertensive effects Source: [PubMed: ].

Bopindolol is a non-selective beta-adrenoceptor antagonist primarily used in the treatment of hypertension. Chemically, it is classified as an ester and acts as a prodrug for its active metabolite, 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole. The molecular formula of Bopindolol is C23H28N2O3, with a molecular weight of 380.48 g/mol. It exhibits both intrinsic sympathomimetic activity and membrane-stabilizing properties, making it unique among beta-blockers .

Bopindolol itself doesn't have a direct mechanism of action. Once metabolized to pindolol, it acts as a non-selective beta-blocker []. Beta-blockers work by competitively binding to beta-adrenergic receptors, preventing the binding of natural signaling molecules like epinephrine and norepinephrine. This action leads to decreased heart rate, contractility, and blood pressure [].

As with most medications, Bopindolol can have side effects. Common side effects include fatigue, dizziness, and lightheadedness []. It's crucial to consult a healthcare professional before using Bopindolol to discuss potential risks and interactions with other medications [].

  • Hydrolysis: The compound is hydrolyzed by esterases to produce benzoic acid and the active metabolite 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole.
  • Oxidation and Reduction: The active metabolite can further undergo oxidation and reduction, leading to various metabolites .

Common reagents involved in these reactions include:

  • Hydrolysis: Esterases are the primary enzymes.
  • Oxidation: Hydrogen peroxide can be used as an oxidizing agent.
  • Reduction: Sodium borohydride is commonly employed as a reducing agent.

Bopindolol interacts with both beta-1 and beta-2 adrenergic receptors, producing a sustained blockade that inhibits the effects of epinephrine and norepinephrine. This interaction leads to a decrease in heart rate and blood pressure. Its pharmacological profile includes:

  • Non-selective blockade of beta receptors: Primarily affecting cardiovascular function.
  • Inhibition of renin secretion: This action reduces the production of angiotensin II and aldosterone, contributing to its antihypertensive effects .
  • Interaction with serotonin receptors: Bopindolol also shows activity at 5-hydroxytryptamine receptors, which may have implications for its therapeutic effects beyond hypertension .

The synthesis of Bopindolol involves multiple steps:

  • Formation of Intermediate: The reaction of 4-hydroxy-2-methylindole with epichlorohydrin in the presence of lye yields 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole.
  • Addition of tert-butylamine: This step produces 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole.
  • Esterification: The final step involves the formation of an ester with benzoic anhydride in the presence of hexamethylphosphoric acid triamide, completing the synthesis .

Industrial production methods mirror these synthetic routes but are scaled up for efficiency and purity using techniques such as high-performance liquid chromatography for quality control.

Bopindolol is primarily utilized for:

  • Hypertension Management: It effectively lowers blood pressure through its actions on adrenergic receptors.
  • Angina Pectoris Treatment: Limited trials indicate its efficacy in reducing symptoms associated with this condition.
  • Anxiety and Essential Tremor: Preliminary studies suggest potential benefits in treating these disorders due to its interaction with serotonin receptors .

Research indicates that Bopindolol interacts significantly with various biological systems:

  • It demonstrates non-selective antagonism at both beta-1 and beta-2 adrenergic receptors, which is crucial for its antihypertensive effects.
  • Studies have shown that it inhibits renin secretion, thereby affecting the renin-angiotensin system, which plays a vital role in blood pressure regulation .
  • Molecular modeling studies have identified potential interaction sites between Bopindolol and different beta-adrenoceptor subtypes, suggesting its unique pharmacological profile compared to other beta-blockers .

Bopindolol shares similarities with several other beta-blockers but possesses unique characteristics:

Compound NameSelectivityUnique Features
PindololNon-selectiveIntrinsic sympathomimetic activity
PropranololNon-selectiveMembrane stabilizing effects
AtenololBeta-1 selectiveHigher selectivity for beta-1 receptors
MetoprololBeta-1 selectiveLess lipid solubility compared to Bopindolol

Bopindolol's combination of non-selectivity and intrinsic sympathomimetic activity distinguishes it from other compounds in this class, offering potential advantages in certain therapeutic contexts .

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

380.20999276 g/mol

Monoisotopic Mass

380.20999276 g/mol

Heavy Atom Count

28

Melting Point

152–153 [malonate salt]
152 - 153 °C

UNII

KT304VZO57

Drug Indication

For the management of hypertension, edema, ventricular tachycardias, and atrial fibrillation.

Pharmacology

Bopindolol is a prodrug of pindolol. Pindolol is a non-selective beta-adrenergic antagonist (beta-blocker) which possesses intrinsic sympathomimetic activity (ISA) in therapeutic dosage ranges but does not possess quinidine-like membrane stabilizing activity. Pindolol impairs AV node conduction and decreases sinus rate and may also increase plasma triglycerides and decrease HDL-cholesterol levels. Pindolol is nonpolar and hydrophobic, with low to moderate lipid solubility. Pindolol has little to no intrinsic sympathomimetic activity and, unlike some other beta-adrenergic blocking agents, pindolol has little direct myocardial depressant activity and does not have an anesthetic-like membrane-stabilizing action.

MeSH Pharmacological Classification

Adrenergic beta-Antagonists

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AA - Beta blocking agents, non-selective
C07AA17 - Bopindolol

Mechanism of Action

Bopindolol (as pindolol) non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. By binding beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Other CAS

62658-63-3
69010-88-4

Wikipedia

Bopindolol

Dates

Last modified: 08-15-2023
Kokel et al. Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, doi: 10.1038/nchembio.307, published online 17 January 2010 http://www.nature.com/naturechemicalbiology
Laggner et al. Chemical informatics and target identification in a zebrafish phenotypic screen. Nature Chemical Biology, doi: 10.1038/nchembio.732, published online 18 December 2011 http://www.nature.com/naturechemicalbiology

Explore Compound Types